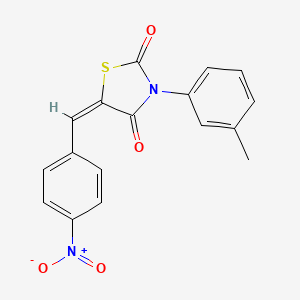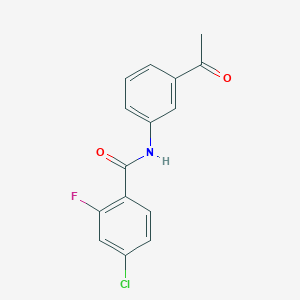
3-(3-methylphenyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-(3-methylphenyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to exhibit its anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. It has also been reported to exhibit its anti-diabetic properties by activating certain receptors involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic animals. It has also been reported to exhibit low toxicity and high biocompatibility, making it a promising candidate for drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-methylphenyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and yield. This ensures that the results obtained from the experiments are reliable and reproducible. Another advantage is its low toxicity and high biocompatibility, which makes it suitable for use in cell culture and animal studies. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3-(3-methylphenyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential use as a drug delivery system for various drugs. Another direction is to explore its potential applications in agriculture as a pesticide and herbicide. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields. In medicine, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with metal ions. In agriculture, it has been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In material science, it has been investigated for its potential use as a dye and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
(5E)-3-(3-methylphenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-11-3-2-4-14(9-11)18-16(20)15(24-17(18)21)10-12-5-7-13(8-6-12)19(22)23/h2-10H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYVQPHVDMJEJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4709662.png)


![methyl 2-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4709683.png)

![4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4709703.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4709708.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4709716.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4709721.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4709731.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4709747.png)

![3-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4709766.png)
![ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4709774.png)